4-Fluoropaclitaxel
Description
Properties
CAS No. |
594848-00-7 |
|---|---|
Molecular Formula |
C47H50FNO14 |
Molecular Weight |
871.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-fluorobenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H50FNO14/c1-24-31(61-43(57)36(53)35(27-13-9-7-10-14-27)49-41(55)28-17-19-30(48)20-18-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)51)39(54)37(60-25(2)50)34(24)44(47,4)5/h7-20,31-33,35-38,40,52-53,58H,21-23H2,1-6H3,(H,49,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 |
InChI Key |
ZWDPMBMJMPIWMJ-MZXODVADSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)F)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)F)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Strategies and Radiochemical Methodologies for 4 Fluoropaclitaxel
Chemical Synthesis Approaches to 4-Fluoropaclitaxel and Related Fluorinated Taxoids
The chemical synthesis of 4-Fluoropaclitaxel and other fluorinated taxoids often relies on semi-synthetic methods starting from naturally occurring precursors, coupled with specialized fluorination techniques.
Semi-Synthesis from Natural Precursors (e.g., 10-Deacetylbaccatin III)
The total synthesis of paclitaxel (B517696) is a complex and lengthy process. wikipedia.org A more commercially viable and widely adopted approach is the semi-synthesis, which starts with advanced intermediates isolated from renewable plant sources. researchgate.net 10-Deacetylbaccatin III (10-DAB) is a key precursor for this purpose. wikipedia.orgresearchgate.net It is a naturally occurring diterpenoid found in the needles of the European yew tree (Taxus baccata) in greater abundance than paclitaxel itself. wikipedia.orgmdpi.com
The semi-synthetic route involves the chemical modification of 10-DAB to introduce the necessary side chain, a process that has been extensively refined over the years. mdpi.comru.nl This strategy significantly reduces the complexity of the synthesis and provides a more sustainable source for paclitaxel and its analogs. researchgate.net For the synthesis of 4-Fluoropaclitaxel, a similar semi-synthetic strategy is employed, where the paclitaxel core structure derived from 10-DAB is coupled with a fluorinated side-chain precursor.
Regioselective Fluorination Techniques for Taxane (B156437) Scaffolds (e.g., DAST, NFSi, Selectfluor)
The introduction of fluorine into the taxane scaffold requires precise control to ensure the desired substitution pattern, a concept known as regioselectivity. numberanalytics.com Several modern fluorinating reagents are employed for this purpose, each with its own reactivity profile.
DAST (Diethylaminosulfur Trifluoride): DAST is a nucleophilic fluorinating agent often used to convert hydroxyl groups to fluorine atoms. sigmaaldrich.comscripps.edu However, its application can sometimes lead to side reactions like allylic transposition. sigmaaldrich.com
NFSI (N-Fluorobenzenesulfonimide): NFSI is an electrophilic fluorinating reagent that has demonstrated high regioselectivity in the monofluorination of various organic molecules, including pyridone derivatives. acs.org It offers a milder alternative to other fluorinating agents and can be effective where others fail. acs.org
Selectfluor® (F-TEDA-BF4): This is a user-friendly and stable electrophilic fluorinating reagent with a broad range of applications. sigmaaldrich.com It is known for its ability to introduce fluorine in a single step with excellent regioselectivity in many cases. sigmaaldrich.comscripps.edu The mechanism often involves radical intermediates, especially in the fluorination of alkanes. ucl.ac.uk
The choice of fluorinating agent depends on the specific position to be fluorinated on the taxane scaffold and the presence of other functional groups. numberanalytics.comucl.ac.uk
Development of Structurally Diverse Fluorinated Taxane Libraries
The synthesis of not just 4-Fluoropaclitaxel but entire libraries of fluorinated taxoids is a significant area of research. nih.govnih.gov These libraries allow for extensive structure-activity relationship (SAR) studies to identify compounds with improved pharmacological properties, such as enhanced potency against multidrug-resistant (MDR) cancer cells. nih.govnih.gov By systematically altering the position and number of fluorine atoms, as well as other substituents on the taxane core and side chain, researchers can fine-tune the molecule's biological activity. nih.govresearchgate.net For instance, novel 3'-difluorovinyltaxoids have been synthesized and shown to possess impressive activity against various cancer cell lines. nih.gov
Radiosynthesis of [18F]4-Fluoropaclitaxel ([18F]FPAC) for Positron Emission Tomography Research
The development of [18F]4-Fluoropaclitaxel ([18F]FPAC) as a PET imaging agent requires specialized radiochemical synthesis methods that are rapid, efficient, and suitable for automation.
Automated Synthesis Protocols and Radiochemical Yield Optimization for Research Applications
For clinical and routine research applications, the manual synthesis of [18F]FPAC is impractical due to the short half-life of fluorine-18 (B77423) (approximately 110 minutes) and the high levels of radioactivity involved. frontiersin.orgresearchgate.net Therefore, automated synthesis modules are employed. nih.govorcid.org These systems perform the entire radiosynthesis, including the purification and formulation of the final product, within a shielded "hot cell". acs.org
Automated synthesis protocols for [18F]FPAC have been developed and optimized to ensure reliable and consistent production. nih.govorcid.orgclinicaltrials.gov For example, a dual-reaction vessel synthesizer can be used to perform the multi-step synthesis. nih.gov The optimization of these automated protocols focuses on maximizing the radiochemical yield and purity of the final product while minimizing the synthesis time. acs.org A reported automated synthesis method for [18F]FPAC resulted in an average chemical yield of approximately 21.2% ± 9.6%, with a radiochemical purity of 95% or greater. nih.gov
Table 1: Research Findings on [18F]FPAC Synthesis and Properties
| Parameter | Value/Finding | Source(s) |
| Synthesis Method | Automated radiochemical synthesis on a dual-reaction vessel synthesizer. | nih.gov |
| Precursor Strategy | Coupling of [18F]fluorobenzoic acid with a 3'-debenzoylated paclitaxel precursor. | nih.gov |
| Optimal Leaving Group | Trimethylammonium for aromatic nucleophilic substitution. | nih.gov |
| Average Chemical Yield | ~21.2% ± 9.6% | nih.gov |
| Radiochemical Purity | ≥ 95% | nih.gov |
| Average Specific Activity | 127.5 TBq/mmol (3,446 Ci/mmol) | snmjournals.org |
Structure Activity Relationship Sar Studies of Fluorinated Taxanes
Impact of Fluorine Substitution on Molecular Conformation and Dynamic Behavior
The substitution of hydrogen or other functional groups with fluorine can lead to significant alterations in the molecular conformation and dynamic behavior of taxanes. The high electronegativity of fluorine introduces strong inductive effects, which can alter the electronic distribution within the molecule and influence intramolecular interactions. nih.gov These stereoelectronic effects are critical in dictating the three-dimensional structure of the molecule, which is essential for its biological activity. nih.gov
The dynamic behavior of the molecule can also be affected. The C-F bond is stronger than a C-H bond, which can enhance the metabolic stability of the compound. mdpi.com Furthermore, the introduction of fluorine can influence the rotational barriers of nearby bonds and the flexibility of the side chains, which are crucial for the molecule's ability to adapt its conformation upon binding to the tubulin pocket. nih.gov Conformational analysis of fluorinated compounds often reveals a preference for specific rotamers or isomers due to effects like the gauche effect, where a C-F bond orients antiperiplanar to adjacent C-H bonds. nih.gov These conformational constraints can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty of binding and thus increasing affinity.
Quantitative Structure-Activity Relationships (QSAR) in Fluorinated Taxanes
Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches used to correlate the chemical structure of compounds with their biological activity. wikipedia.orglibretexts.org In the development of fluorinated taxanes, QSAR studies are instrumental in predicting the potency of new analogs and optimizing their design. nih.govmdpi.com These models rely on calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules.
For fluorinated taxanes like 4-Fluoropaclitaxel, QSAR models would incorporate descriptors that capture the unique effects of fluorine substitution. These descriptors fall into several categories:
Electronic Descriptors: These quantify the effect of the highly electronegative fluorine atom on the electron distribution of the molecule. Examples include partial atomic charges, dipole moments, and HOMO/LUMO energies. The dipole-Z descriptor, for instance, can account for dipole-dipole interactions between the drug and its receptor. researchgate.net
Steric Descriptors: These describe the size and shape of the molecule. While fluorine is relatively small (van der Waals radius of 1.47 Å, compared to 1.20 Å for hydrogen), its introduction can still influence steric interactions within the binding pocket. mdpi.com
Hydrophobicity Descriptors: The lipophilicity of a molecule, often quantified by logP, is crucial for its membrane permeability and distribution. Fluorination can either increase or decrease lipophilicity depending on the molecular context. mdpi.comresearchgate.net
Topological Descriptors: These numerical indices describe the connectivity and branching of the molecular structure.
A typical QSAR study on fluorinated taxanes would involve synthesizing a series of analogs with fluorine substitutions at various positions and measuring their biological activity (e.g., IC50 values). lew.rocivilica.com Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a model that links the calculated descriptors to the observed activity. lew.ro The resulting QSAR equation can help identify which properties are most critical for potency and guide the design of new, more effective fluorinated taxane (B156437) derivatives.
| Descriptor Class | Specific Descriptor Example | Property Measured | Relevance to Fluorinated Taxanes |
|---|---|---|---|
| Electronic | Dipole Moment | Overall polarity of the molecule | The C-F bond is highly polar, significantly altering the molecular dipole moment and potential electrostatic interactions with the target. |
| Hydrophobicity | logP | Partition coefficient between octanol (B41247) and water | Fluorination can modify lipophilicity, affecting cell membrane permeability and transport to the target site. researchgate.net |
| Steric | Radius of Gyration | A measure of the molecule's size | Describes how the substituent fits within the tubulin binding pocket. researchgate.net |
| Topological | Wiener Index | Describes molecular branching and connectivity | Changes in the molecular graph due to substitution can be correlated with activity. |
In Silico Modeling and Docking Studies for Target Biomolecular Interactions
In silico molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a ligand, such as 4-Fluoropaclitaxel, and its biological target, β-tubulin. nih.gov These studies provide valuable insights into the binding mode, affinity, and the specific molecular interactions that contribute to the compound's biological activity. The process typically begins with obtaining the three-dimensional structures of both the ligand and the target protein, often from crystallographic data in the Protein Data Bank (PDB). nih.govnih.gov
Docking simulations place the 4-Fluoropaclitaxel molecule into the known paclitaxel (B517696) binding site on the β-tubulin subunit. nih.gov The software then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a binding free energy or a docking score. nih.gov These calculations evaluate various non-covalent interactions, including:
Hydrogen Bonds: Crucial for the specific recognition between the drug and protein residues.
Hydrophobic Interactions: Interactions between nonpolar regions of the drug and the protein.
Van der Waals Forces: General attractive or repulsive forces between atoms.
Electrostatic Interactions: The introduction of the highly electronegative fluorine atom can create or enhance electrostatic and multipolar interactions with the protein backbone or side chains, potentially increasing binding affinity. nih.gov
For 4-Fluoropaclitaxel, docking studies would focus on how the fluorine atom at the C4 position influences these interactions compared to the parent compound. The fluorine atom could form favorable contacts with specific amino acid residues in the binding pocket, stabilize the bioactive conformation of the drug, or displace water molecules to improve binding. For example, modeling studies of other fluorinated taxoids have shown the formation of stable hydrogen bonds with residues like His227 in the tubulin pocket. nih.gov By comparing the docking scores and interaction patterns of 4-Fluoropaclitaxel with those of paclitaxel, researchers can rationalize observed differences in biological activity and make predictions about the potential of other fluorinated analogs.
| Parameter | Description | Example of Potential Finding |
|---|---|---|
| Binding Free Energy (kcal/mol) | An estimation of the strength of the ligand-protein interaction. More negative values indicate stronger binding. | 4-Fluoropaclitaxel may show a lower (more favorable) binding energy compared to paclitaxel, suggesting higher affinity. |
| Predicted Binding Pose | The optimal three-dimensional orientation of the ligand within the binding site. | The fluorinated taxane might adopt a slightly different, more stable conformation within the tubulin pocket. |
| Key Intermolecular Interactions | A list of specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions. | The C4-fluorine atom could form a new non-covalent interaction (e.g., with a backbone amide) not present with paclitaxel. |
| Root-Mean-Square Deviation (RMSD) | A measure of the difference between the predicted pose and a known reference (e.g., crystal structure pose). | A low RMSD would validate the docking protocol's ability to reproduce the experimental binding mode. |
Influence of Fluorination on Biological Activity and Specificity
The introduction of fluorine into the paclitaxel structure has been shown to have a profound influence on its biological activity, often leading to significantly enhanced potency. nih.gov Fluorinated taxoids frequently exhibit superior cytotoxicity against a range of cancer cell lines, including those that have developed resistance to paclitaxel. This increased activity is a direct consequence of the structural and electronic changes induced by the fluorine atom, which can lead to improved binding affinity for microtubules and better pharmacological properties. mdpi.comnih.gov
Studies on various fluorinated taxoids demonstrate a marked increase in potency. For instance, 3′-difluorovinyltaxoids have shown potencies that are one to three orders of magnitude higher than paclitaxel against both drug-sensitive (MCF-7) and multi-drug resistant (NCI/ADR) cancer cell lines. nih.gov This suggests that fluorination can help overcome drug resistance mechanisms, such as the efflux of the drug by P-glycoprotein (P-gp). nih.gov The radiolabeled analog [18F]Fluoropaclitaxel has been shown to have significantly increased uptake in the brains of mice lacking the P-gp transporter, indicating that fluorinated derivatives may be less susceptible to this efflux pump. nih.gov
The enhanced biological activity is often correlated with a stronger interaction with the microtubule target. The binding affinity of some fluorinated taxoids to microtubules can be approximately 10 times stronger than that of paclitaxel. nih.gov This stronger binding leads to more efficient promotion of tubulin assembly and the formation of highly stable microtubules, which ultimately triggers cell cycle arrest and apoptosis. nih.gov The critical concentration of tubulin required to induce polymerization is often much lower in the presence of highly potent fluorinated taxoids compared to paclitaxel. nih.gov
| Compound | MCF-7 (Drug-Sensitive Breast Cancer) IC50 (nM) | NCI/ADR (Drug-Resistant Ovarian Cancer) IC50 (nM) |
|---|---|---|
| Paclitaxel | ~2.5 - 7.5 nih.gov | ~2,300 |
| 3'-Difluorovinyltaxoid (Representative) | ~0.6 | ~4.7 |
Note: Data for the representative fluorotaxoid is adapted from findings on 3′-difluorovinyltaxoids to illustrate the typical magnitude of potency enhancement. nih.gov
Mechanistic Investigations of 4 Fluoropaclitaxel and Fluorinated Taxane Analogs
Molecular Interactions with Microtubule Dynamics and Cellular Microtubule Networks
Taxanes, including paclitaxel (B517696) and its derivatives, are known for their role as mitotic poisons that target microtubules. iiarjournals.orgiiarjournals.org These crucial components of the cytoskeleton are involved in a variety of cellular functions, from maintaining cell shape and motility to the assembly of the mitotic spindle during cell division. nih.gov The mechanism of action for taxanes involves binding to the β-tubulin subunit of microtubules, which accelerates the polymerization of tubulin and inhibits the depolymerization process. nih.gov This stabilization of microtubules disrupts their natural dynamic instability, leading to the formation of abnormal microtubule bundles during interphase and dysfunctional asters during mitosis, ultimately blocking cell cycle progression in the G2/M phase. iiarjournals.orgiiarjournals.orgnih.gov
Fluorinated taxanes are designed to enhance the efficacy of classical taxanes, particularly in cancer cells that have developed resistance. nih.gov Research indicates that these analogs, much like their non-fluorinated counterparts, induce cell death by interfering with microtubule dynamics. nih.gov Studies using fluorescent taxane (B156437) analogs have helped to probe the binding sites on microtubules. While classical taxanes bind to a luminal site, some analogs can bind to an external pore site, resulting in similar cytotoxic effects and cell cycle arrest. csic.es This suggests that the external binding site is also a viable target for antitumor drugs. csic.es
The interaction of taxanes with microtubules leads to a hyper-polymerization state, which is a key factor in their therapeutic effect. iiarjournals.orgiiarjournals.org This process ultimately triggers cell death, although the precise downstream signaling pathways can vary. iiarjournals.orgiiarjournals.orgnih.gov
Cellular Transport and Efflux Mechanisms
The effectiveness of chemotherapeutic agents is often limited by cellular transport mechanisms that can reduce the intracellular concentration of the drug. A key player in this process is P-glycoprotein (P-gp), a transmembrane efflux pump.
Characterization of 4-Fluoropaclitaxel as a P-glycoprotein (P-gp) Substrate
P-glycoprotein (P-gp), encoded by the multidrug resistance (MDR-1) gene, is an ATP-dependent transporter that actively pumps a wide variety of substances out of cells. nih.govnih.gov This efflux mechanism is a major contributor to multidrug resistance in cancer cells. nih.govnih.gov Paclitaxel is a known substrate for P-gp, and its fluorinated analog, 4-fluoropaclitaxel, is also recognized and transported by this pump. nih.govnih.govnih.gov
The characterization of 4-fluoropaclitaxel as a P-gp substrate has been facilitated by the development of its radiolabeled form, [¹⁸F]fluoropaclitaxel ([¹⁸F]FPAC). nih.govnih.gov This positron emission tomography (PET) agent allows for the noninvasive study of P-gp function and multidrug resistance in both tumors and normal tissues. nih.govnih.gov Studies have shown that the uptake of [¹⁸F]FPAC is inversely proportional to the expression of P-gp in tumors. nih.govresearchgate.net In vitro studies using human KB epidermal carcinoma cell lines with varying levels of P-gp expression demonstrated that cells with higher P-gp levels had lower accumulation of [¹⁸F]FPAC, consistent with it being a P-gp substrate. researchgate.net
Elucidation of Molecular Determinants for P-gp Substrate Recognition
P-glycoprotein possesses a broad substrate specificity, a characteristic that has been a significant focus of research. nih.gov The protein is a large transmembrane glycoprotein (B1211001) with two ATP-binding domains and multiple transmembrane helices that form the drug-binding pocket. mdpi.comwikipedia.org Key drug-binding sites are located near transmembrane helices 6 and 12, with contributions from other helices as well. mdpi.com
The recognition of substrates by P-gp is a complex process that is not fully understood. However, it is known to be an ATP-dependent process. mdpi.com The binding of ATP and its subsequent hydrolysis provide the energy for the conformational changes necessary to transport the substrate out of the cell. mdpi.com The interaction of 4-fluoropaclitaxel with P-gp is influenced by these general principles of substrate recognition. While specific molecular determinants for 4-fluoropaclitaxel have not been fully elucidated, its structural similarity to paclitaxel suggests that it interacts with the same broad, polyspecific drug-binding pocket.
Research into Cell Death Induction Pathways by Fluorinated Taxanes
The primary mechanism by which taxanes induce cell death is through the disruption of microtubule dynamics, leading to mitotic arrest. frontiersin.org However, the subsequent signaling pathways that lead to cell death can be complex and may involve multiple mechanisms.
Apoptosis and Caspase Cascade Activation
Apoptosis, or programmed cell death, is a common outcome of taxane treatment. frontiersin.org This process is often mediated by a cascade of enzymes called caspases. assaygenie.com Research on fluorinated taxanes has shown that they induce apoptosis through the activation of various caspases. nih.gov
Studies on the fluorinated taxane SB-T-12854 revealed that it induces cell death in breast cancer cell lines, but the specific caspases activated can differ between cell types. iiarjournals.orgiiarjournals.orgnih.gov For instance, in SK-BR-3 and MCF-7 cells, caspases-2, -8, and -9 were activated, while in T47D cells, only caspase-8 was activated. nih.gov Caspases-7 and -6 were activated in all tested cell lines, whereas caspase-3 activation was only observed in SK-BR-3 cells. nih.gov
The activation of initiator caspases like caspase-8 and caspase-9 suggests the involvement of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis, respectively. biolegend.commdpi.com The intrinsic pathway often involves the release of cytochrome c from the mitochondria, which then participates in the formation of the apoptosome and activation of caspase-9. mdpi.com However, studies on SB-T-12854 showed that significant cytochrome c release and activation of the mitochondrial pathway only occurred in SK-BR-3 cells, indicating that alternative pathways are utilized in other cell lines like MCF-7 and T47D. iiarjournals.orgiiarjournals.orgnih.gov This highlights the cell-type-specific nature of the apoptotic response to fluorinated taxanes.
Further investigations have implicated caspase-2 as an important apical caspase in taxane-induced apoptosis in breast cancer cells. nih.gov The activation of caspase-2 can lead to the subsequent activation of executioner caspases like caspase-3 and -7. nih.gov
The table below summarizes the activation of different caspases in various breast cancer cell lines treated with the fluorinated taxane SB-T-12854.
| Cell Line | Caspase-2 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 |
| SK-BR-3 | Activated | Activated | Activated | Activated | Activated | Activated |
| MCF-7 | Activated | Not Activated | Activated | Activated | Activated | Activated |
| T47D | Not Activated | Not Activated | Activated | Activated | Activated | Not Activated |
Data compiled from research on the fluorinated taxane SB-T-12854. nih.gov
Investigation of Alternative Cell Death Modalities
While apoptosis is a major pathway for taxane-induced cell death, research suggests that other mechanisms may also be at play, particularly in cancer cells that have developed resistance to apoptosis. oaepublish.com One such alternative is a form of non-apoptotic cell death characterized by micronucleation and irreversible rupture of the nuclear membrane. frontiersin.orgmdpi.com This process is thought to be a key mechanism of cell death induced by taxanes, independent of the classical apoptotic pathways. mdpi.com
The stabilization of microtubules by taxanes can lead to the formation of multiple micronuclei, which are prone to rupture, leading to cell death. frontiersin.orgmdpi.com This suggests that even if cancer cells have desensitized apoptotic pathways, they may still be susceptible to the cytotoxic effects of taxanes through this alternative mechanism. mdpi.com
Other forms of programmed cell death, such as necroptosis, are also being investigated as potential outcomes of taxane treatment, especially in the context of overcoming drug resistance. oaepublish.com The exploration of these alternative cell death modalities is crucial for understanding the full spectrum of activity of fluorinated taxanes and for developing strategies to overcome resistance in cancer therapy.
Advanced Research Applications: 18f 4 Fluoropaclitaxel in Molecular Imaging Preclinical Focus
Development and Preclinical Validation of [18F]FPAC as a P-glycoprotein Biomarker
The development of [18F]FPAC was driven by the need for a PET radiotracer that could serve as a surrogate for paclitaxel (B517696) and as a biomarker for P-gp function. nih.gov Paclitaxel is a widely used chemotherapeutic agent and a known substrate for the P-gp efflux pump. psu.edu By radiolabeling it with fluorine-18 (B77423), researchers created a tool to visualize and quantify the in vivo distribution and kinetics of a P-gp substrate, thereby offering a window into the functional status of this key MDR mechanism. nih.govsnmjournals.org
Preclinical validation has been a cornerstone of establishing [18F]FPAC's utility. In vitro studies using human carcinoma cell lines demonstrated the tracer's sensitivity to P-gp expression. In a comparison between a non-P-gp-expressing (drug-sensitive) cell line (KB 3-1) and a P-gp-expressing (drug-resistant) cell line (KB 8-5), [18F]FPAC uptake was significantly lower in the resistant cells, consistent with its active efflux by P-gp. researchgate.net This differential uptake was comparable to other known P-gp substrates like [99mTc]sestamibi and [99mTc]tetrofosmin. researchgate.net
Further validation came from studies in animal models. In mice genetically engineered to lack P-gp (mdr1a/1b(-/-) knockout mice), the accumulation of [18F]FPAC was significantly higher in various organs compared to wild-type mice. nih.gov For instance, the brain, a site with high P-gp expression at the blood-brain barrier, showed a 1400% increase in tracer accumulation in knockout mice, alongside notable increases in the heart (79%) and lungs (143%). nih.gov This demonstrated that [18F]FPAC distribution is heavily influenced by P-gp activity.
Studies in non-human primates provided further evidence. PET scans in rhesus monkeys before and after the administration of a specific P-gp inhibitor, XR9576 (tariquidar), showed a significant increase in [18F]FPAC retention in organs that normally express P-gp, such as the liver and lungs. nih.govsnmjournals.org This modulation of tracer uptake by a P-gp blocker confirmed that [18F]FPAC PET is sensitive to changes in P-gp function in vivo. snmjournals.org
Methodological Advances in Quantitative Positron Emission Tomography (PET) Imaging for MDR Assessment in Animal Models
Quantitative PET imaging with [18F]FPAC in animal models has necessitated the application of advanced kinetic modeling techniques to accurately assess MDR. A key methodological advance is the use of graphical analysis methods, such as the Logan plot, to analyze dynamic PET data. nih.govsnmjournals.org The Logan plot is particularly suited for reversible radiotracers and provides an estimate of the total distribution volume (Vd) of the tracer in tissue. snmjournals.org
In the context of [18F]FPAC, the reversible component of tracer kinetics is largely attributed to the function of the P-gp pump. snmjournals.org Therefore, an increase in the Logan plot slope, which represents the Vd, indicates a decrease in tracer efflux and, consequently, inhibition of P-gp activity. snmjournals.org This method has been successfully applied in preclinical studies to quantify the effects of MDR modulators. For example, in non-human primate studies, the administration of the P-gp modulator XR9576 resulted in a 104% increase in the Logan plot slope for the liver, providing a quantitative measure of P-gp inhibition. nih.govsnmjournals.org
Dynamic imaging protocols, typically involving scans lasting up to four hours, allow for the generation of time-activity curves for various organs and tumors. snmjournals.org These curves, when combined with metabolite-corrected plasma input functions, provide the necessary data for robust kinetic modeling. nih.govsnmjournals.org The ability of PET to provide such quantitative data is a significant advantage over other imaging modalities like SPECT, enabling a more precise assessment of in vivo pump function. psu.edu
Preclinical Assessment of P-gp Expression and Functional Activity using [18F]FPAC PET
[18F]FPAC PET has been effectively used in preclinical settings to assess both the expression and the functional activity of P-gp. The principle is that higher P-gp function leads to lower intracellular accumulation of [18F]FPAC. researchgate.net
Preclinical studies have utilized mouse xenograft models bearing human tumors with different levels of P-gp expression. In athymic mice bearing both drug-sensitive (MCF-7) and drug-resistant (MCF-7/AdrR, which overexpresses P-gp) human breast tumors, microPET imaging with [18F]FPAC demonstrated lower uptake in the resistant tumors. nih.gov Similarly, in a model using human KB epidermal carcinoma cells, microPET imaging of tumors showed a higher uptake of [18F]FPAC in the drug-sensitive tumor compared to the drug-resistant one, with a sensitive-to-resistant tumor uptake ratio of 1.35 in vivo and 3.2 in excised tumors. researchgate.net
The functional activity of P-gp has been probed using MDR modulators. In nude mice bearing MCF-7 tumors, co-administration of cyclosporin (B1163) A, a P-gp inhibitor, increased the uptake of [18F]FPAC into the tumor by approximately one-fold. nih.gov In non-human primates, the P-gp modulator XR9576 significantly increased [18F]FPAC accumulation in the liver and lungs, organs with high baseline P-gp expression. snmjournals.org These studies confirm that [18F]FPAC PET can dynamically and quantitatively assess the functional impact of P-gp activity and its inhibition. snmjournals.org
Table 1: Effect of P-gp Modulator (XR9576) on [18F]FPAC Kinetics in Rhesus Monkeys Data sourced from Kurdziel et al. (2003) nih.govsnmjournals.org
| Organ | Change in Logan Plot Slope (Vd) | P-value | Change in Mean Area Under Curve (AUC) | P-value |
| Liver | +104% | 0.02 | +54% | 0.08 |
| Lung | +87% | 0.11 | +97% | 0.04 |
| Kidney | -14% | 0.08 | -12% | 0.02 |
Correlation of [18F]FPAC Uptake with Multidrug Resistance Phenotypes in Preclinical Tumor Models
A critical application of [18F]FPAC PET is to determine if tracer uptake correlates with the MDR phenotype and, ultimately, treatment response. Preclinical studies have established a strong inverse correlation between [18F]FPAC tumor uptake and the MDR phenotype. nih.govresearchgate.net Tumors with higher P-gp expression and a more resistant phenotype consistently show lower retention of [18F]FPAC. researchgate.net
In a key study using mouse xenograft models treated with paclitaxel, researchers compared the tumor uptake of [18F]FPAC with the subsequent rate of tumor growth. nih.gov The results demonstrated a significant inverse correlation (r = -0.55, p<0.02) between the measured standardized uptake value (mSUV) of [18F]FPAC in the tumor and the rate of tumor growth. nih.gov When two outlier tumors were removed from the analysis, the correlation became even stronger (r = -0.83, p<0.001), indicating that lower [18F]FPAC uptake was associated with a faster rate of tumor growth, a hallmark of a resistant phenotype. nih.gov
This correlation suggests that [18F]FPAC PET has the potential to predict which tumors will fail to respond to P-gp substrate chemotherapies. nih.govmdpi.com The ability to non-invasively identify the MDR phenotype before treatment could allow for the proactive selection of more effective therapeutic strategies, representing a step towards personalized cancer medicine. nih.govresearchgate.net
Table 2: Correlation between [18F]FPAC Uptake and Tumor Growth Rate in Mouse Xenograft Models Data sourced from Hsueh et al. as cited in Sellers et al. (2010) nih.gov
| Analysis | Number of Tumors (n) | Correlation Coefficient (r) | P-value |
| All Tumors | 19 | -0.55 | <0.02 |
| Outliers Removed | 17 | -0.83 | <0.001 |
Research Avenues for Addressing and Overcoming Drug Resistance with Fluorinated Taxanes
Molecular Mechanisms of Taxane (B156437) Resistance Relevant to Fluorinated Analogs
Resistance to taxanes like paclitaxel (B517696) is a multifaceted process involving several molecular changes within cancer cells. nih.gov A primary and well-documented mechanism is the overexpression of the P-glycoprotein (P-gp) transport pump, encoded by the multidrug resistance (MDR-1) gene. nih.govnih.govnih.gov P-gp is an ATP-dependent transmembrane transporter that actively pumps a wide range of chemotherapeutic agents, including paclitaxel, out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. nih.govnih.govumkc.edu
Beyond drug efflux, other resistance mechanisms include alterations in the drug's target, the microtubule. nih.gov Changes in the expression of different β-tubulin isotypes, particularly the overexpression of βIII-tubulin, have been linked to taxane resistance in several cancers. nih.govplos.org These alterations can reduce the binding affinity of taxanes to the microtubules, diminishing their stabilizing effect. nih.gov Furthermore, downstream events that regulate the cell's response to microtubule damage, such as cell cycle progression and apoptotic pathways, can also be altered, contributing to cellular insensitivity to taxane-induced mitotic arrest. nih.gov
Fluorinated taxane analogs are being explored in this context because the introduction of fluorine atoms can alter the parent molecule's properties. Fluorination is hypothesized to increase the molecule's resistance to metabolic degradation. iiarjournals.orgiiarjournals.org More importantly, novel fluorine-containing taxanes have demonstrated efficacy in inducing cell death in cancer cell lines that have acquired resistance to paclitaxel, suggesting they may be able to bypass these established resistance mechanisms. iiarjournals.orgiiarjournals.org
Table 1: Key Molecular Mechanisms of Taxane Resistance
| Mechanism Category | Specific Mechanism | Consequence for Chemotherapy |
|---|---|---|
| Drug Efflux | Overexpression of P-glycoprotein (P-gp) | Reduced intracellular drug concentration. nih.govnih.gov |
| Target Alteration | Overexpression of βIII-tubulin isotype | Reduced drug binding to microtubules. nih.govnih.gov |
| Target Alteration | Changes in microtubule structure/composition | Decreased microtubule stabilization by the drug. nih.gov |
| Downstream Pathways | Altered cell cycle control and apoptosis regulation | Evasion of drug-induced cell death. nih.gov |
Design and Synthesis of Fluorinated Taxanes to Circumvent P-gp Mediated Efflux
A key strategy to overcome P-gp-mediated multidrug resistance is the development of anticancer drugs that are poor substrates for this efflux pump. nih.gov This can be achieved through the chemical modification of existing drugs. nih.gov The design of fluorinated taxanes like 4-Fluoropaclitaxel is rooted in this principle, where the addition of fluorine is intended to alter the molecule's interaction with P-gp.
The synthesis of [¹⁸F]Fluoropaclitaxel, a radiolabeled version for imaging and research, has been described. nih.gov The process involves coupling [¹⁸F]fluorobenzoic acid to a paclitaxel precursor, 3´-debenzoylpaclitaxel. nih.gov This synthetic route allows for the specific placement of the fluorine atom on the benzoyl group of the paclitaxel structure.
Computational and medicinal chemistry studies guide the rational design of such compounds. For instance, strategic fluorination can modulate a molecule's properties, which in turn can impact its recognition and transport by P-gp. scientificarchives.com The goal is to create derivatives that retain their potent microtubule-stabilizing activity while being less susceptible to efflux. nih.gov Several modified taxanes have been developed that not only act as potent anticancer agents but also exhibit reduced susceptibility to P-gp-mediated efflux. nih.gov In some cases, these modified taxanes may even act as P-gp inhibitors themselves. nih.gov The development of such compounds is essential for creating non-cross-resistant therapies. nih.gov
Table 2: Design and Synthesis Strategies for P-gp Evasion
| Strategy | Approach | Example/Rationale |
|---|---|---|
| Rational Drug Design | Chemical modification of existing drugs to create poor P-gp substrates. | Designing taxane analogs less susceptible to efflux. nih.gov |
| Specific Synthesis | Coupling of a fluorine-containing moiety to a taxane core. | [¹⁸F]fluorobenzoic acid is coupled to 3´-debenzoylpaclitaxel to create [¹⁸F]Fluoropaclitaxel. nih.gov |
| Computational Modeling | Use of algorithms like Induced-fit docking (IFD) to predict P-gp interaction. | Computationally designing molecules with lower binding energy to P-gp, correlating with reduced efflux. scientificarchives.com |
| SAR Studies | Investigating how the position of fluorine substitution affects P-gp substrate recognition. | Modulating molecular properties to overcome efflux. scientificarchives.com |
Research into Synergistic Combinations with Efflux Pump Inhibitors in Preclinical Biological Systems
Another avenue of research for overcoming P-gp-mediated resistance is the co-administration of taxanes with efflux pump inhibitors (EPIs), also known as MDR modulators. nih.gov These compounds inhibit the function of P-gp, leading to increased intracellular accumulation and enhanced cytotoxicity of the chemotherapeutic agent. nih.govumkc.edu
Preclinical studies have validated this concept for fluorinated taxanes. The biodistribution of [¹⁸F]Fluoropaclitaxel has been studied in animal models. nih.gov In normal rats, pre-treatment with paclitaxel (which competes for and saturates the P-gp pump) led to a significant increase in the retention of [¹⁸F]Fluoropaclitaxel in various tissues, including the kidney (142.4% increase) and lung (37.6% increase). nih.gov Similarly, in mice genetically engineered to lack P-gp (mdr1a/1b(-/-) mice), the uptake of [¹⁸F]Fluoropaclitaxel in the brain was dramatically increased (1400%) compared to wild-type controls. nih.gov These findings confirm that fluoropaclitaxel is a P-gp substrate and that its accumulation can be enhanced by blocking P-gp function.
The use of specific P-gp inhibitors has also been explored. The modulator XR9576 had little effect on [¹⁸F]Fluoropaclitaxel biodistribution in mice already lacking P-gp, which is expected, but its utility lies in combination therapy for tumors that overexpress the pump. nih.gov In other preclinical systems, the P-gp inhibitor verapamil (B1683045) has been shown to reverse resistance to nanoparticle-encapsulated paclitaxel in MDR cells, demonstrating the potential for synergistic combinations. nih.gov The development of non-cytotoxic, broad-spectrum taxane-based reversal agents (tRAs) that can inhibit P-gp and other efflux pumps represents a promising area of ongoing research. nih.gov
Table 3: Preclinical Studies of Taxanes with Efflux Pump Inhibitors
| Combination Agent | Taxane Analog | Biological System | Key Finding |
|---|---|---|---|
| Paclitaxel (as a P-gp saturator) | [¹⁸F]Fluoropaclitaxel | Normal Rats | Increased retention of [¹⁸F]Fluoropaclitaxel in multiple organs. nih.gov |
| Verapamil (P-gp inhibitor) | Nanoparticle-encapsulated paclitaxel | Drug-resistant cancer cells (in vitro) | Reversal of resistance to paclitaxel. nih.gov |
| XR9576 (P-gp modulator) | [¹⁸F]Fluoropaclitaxel | mdr1a/1b(-/-) mice | Used to confirm P-gp interaction by showing little effect in P-gp deficient models. nih.gov |
| Taxane-based Reversal Agents (tRAs) | Daunorubicin, Mitoxantrone | P-gp, MRP-1, and BCRP overexpressing cell lines | Non-cytotoxic taxanes effectively modulated efflux and enhanced cytotoxicity of other drugs. nih.gov |
Future Directions and Emerging Research Concepts for 4 Fluoropaclitaxel
Integration of Advanced Computational Drug Design and Optimization Methodologies
The rational design of next-generation fluorinated taxanes is increasingly driven by advanced computational tools that provide deep insights into molecular interactions and guide synthetic efforts. actascientific.compharmafocusasia.com Computer-Aided Drug Design (CADD) has become indispensable, reducing the time and cost associated with discovering and optimizing novel drug candidates. actascientific.compharmafocusasia.com These methodologies allow for the detailed analysis of chemical systems and provide data that can be difficult to obtain through laboratory examination alone. actascientific.com
Techniques such as structure-based drug design (SBDD), molecular docking, and molecular dynamics (MD) simulations are pivotal in this process. actascientific.com These methods are used to model the interaction between fluorinated taxanes and their biological target, β-tubulin. For instance, computational analyses have been crucial in elucidating the bioactive conformation of paclitaxel (B517696) when bound to microtubules, such as the "T-Taxol" and "REDOR-Taxol" structures. acs.org This foundational knowledge allows researchers to predict how the addition of fluorine at specific positions will affect the molecule's fit within the tubulin binding pocket. nih.gov Molecular modeling suggests that moieties like a 3'-difluorovinyl (DFV) group can be well-accommodated within the deep hydrophobic binding pocket of β-tubulin. nih.gov
Exploration of Novel Fluorination Sites and Their Biological Impact on Taxane (B156437) Activity
A primary avenue of research is the systematic exploration of new positions for fluorine atoms on the taxane core and its side chains to optimize anticancer activity. The site of fluorination has a profound impact on the drug's biological properties, including its potency against both drug-sensitive and multidrug-resistant (MDR) cancer cells. nih.gov
Extensive structure-activity relationship (SAR) studies have led to the development of new-generation taxoids with modifications at the C2, C10, and C3' positions. nih.gov The introduction of fluorine-containing groups at these sites has yielded compounds with significantly enhanced potency. For example, novel 3'-difluorovinyltaxoids were strategically designed to block metabolism by cytochrome P-450 enzymes. nih.gov These compounds have demonstrated impressive cytotoxicity, being one to three orders of magnitude more potent than paclitaxel, particularly against MDR cancer cell lines. nih.gov
One such compound, SB-T-12854, is a second-generation 3'-difluorovinyl-taxane that exhibits excellent metabolic stability, especially against the CYP3A4 enzyme, and has shown superior efficacy compared to paclitaxel in preclinical models. nih.gov Research has shown that novel fluorinated taxanes like SB-T-12851, SB-T-12852, SB-T-12853, and SB-T-12854 are highly effective at inducing cell death in various cancer cell lines, including those with acquired resistance to paclitaxel. nih.goviiarjournals.org These compounds appear to utilize similar cell death mechanisms as paclitaxel, involving the activation of caspases 2, 8, and 9, but are significantly more effective against resistant cells. nih.govnih.govresearchgate.net
The table below summarizes the cytotoxic activity of several novel fluorinated taxanes compared to paclitaxel in different cancer cell lines.
| Compound | Cell Line | C₅₀ (nM) |
| SB-T-12851 | MDA-MB-435 | 3 |
| NCI/ADR-RES | 20 | |
| SB-T-12852 | MDA-MB-435 | 4 |
| NCI/ADR-RES | 20 | |
| SB-T-12853 | MDA-MB-435 | 3 |
| NCI/ADR-RES | 10 | |
| SB-T-12854 | MDA-MB-435 | 5 |
| NCI/ADR-RES | 10 |
Data sourced from multiple studies. nih.govresearchgate.net C₅₀ represents the concentration of the drug that results in 50% cell viability.
These findings underscore the potential of exploring diverse fluorination patterns to create next-generation taxanes that can overcome clinical resistance. nih.gov
Development and Application of More Physiologically Relevant Preclinical Models for Fluorinated Taxane Evaluation
To better predict the clinical efficacy of novel fluorinated taxanes, research is moving beyond traditional two-dimensional (2D) cell cultures towards more complex, physiologically relevant preclinical models. mdpi.com While 2D cultures are simple and cost-effective, they often fail to replicate the complex cellular interactions, nutrient gradients, and drug penetration barriers found in solid tumors in vivo. mdpi.comfrontiersin.org
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are emerging as superior models for evaluating anti-tumor drug efficacy. mdpi.comthno.org
Spheroids are 3D aggregates of cancer cells that mimic the micro-architecture of small avascular tumors. mdpi.com Studies have shown that cells grown in spheroids often exhibit increased resistance to chemotherapeutic agents compared to the same cells grown in a monolayer, better reflecting the challenges of clinical drug delivery. mdpi.complos.org These models are valuable for assessing drug penetration and the efficacy of compounds targeting the cytoskeleton, like taxanes. mdpi.comoncotarget.com
Patient-Derived Organoids (PDOs) are 3D cultures grown from the cells of a patient's own tumor. thno.orgsci-hub.se These models are particularly powerful because they retain the histopathological features and genetic heterogeneity of the original tumor. frontiersin.orgsci-hub.se PDOs can be generated on a large scale for high-throughput drug screening, providing a platform for personalized medicine. thno.org For instance, PDOs have been used to test the sensitivity of patient tumors to various chemotherapies, including taxanes like nab-paclitaxel, and have been shown to accurately predict clinical responses. thno.orgnih.govmdpi.com
The use of these advanced models allows for a more rigorous preclinical evaluation of fluorinated taxanes. Furthermore, the development of radiolabeled analogues, such as 4-[18F]fluoropaclitaxel (FPAC) for Positron Emission Tomography (PET) imaging, represents another advanced preclinical tool. researchgate.netnih.gov FPAC PET imaging can non-invasively assess the uptake and retention of the drug in tumors, which is inversely proportional to the expression of MDR proteins, offering a way to identify drug-resistant tumors before treatment. researchgate.netnih.govclinicaltrials.gov
Integration of Multi-Omics Data in the Research and Development of Fluorinated Taxanes
A holistic understanding of the mechanisms behind fluorinated taxane efficacy and resistance requires the integration of multiple layers of biological data. nih.gov The field is moving towards a multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to these drugs. nih.govfrontiersin.org This integrative strategy helps to unravel complex biological processes, identify robust biomarkers, and guide the development of personalized therapies. plos.orgfrontiersin.org
By analyzing the genome, transcriptome, and proteome of cancer cells before and after treatment with a fluorinated taxane, researchers can:
Identify Biomarkers of Sensitivity and Resistance: Transcriptomic profiling of taxol-resistant ovarian cancer cells has identified genes like FKBP5 as potential markers of chemotherapeutic response. oncotarget.com Integrating data on gene mutations, copy number variations, and gene expression can build powerful predictive models for drug sensitivity. plos.org This allows for the stratification of patients who are most likely to benefit from a particular fluorinated taxane.
Elucidate Mechanisms of Action: Multi-omics can reveal the complex signaling pathways and regulatory networks that are perturbed by drug treatment. frontiersin.org For example, proteomics can identify specific proteins and post-translational modifications involved in the cell death pathways initiated by fluorinated taxanes. nih.govresearchgate.net This deeper mechanistic insight can inform the design of more effective combination therapies.
Understand Drug Resistance: The integration of multi-omics data is crucial for understanding the multifaceted nature of drug resistance. nih.gov Resistance to taxanes can involve not only drug efflux pumps but also alterations in microtubule dynamics, cell cycle checkpoints, and apoptosis signaling. iiarjournals.orgresearchgate.net A multi-omics approach can capture these diverse changes, providing a more complete understanding than any single omics analysis alone. plos.org
The development of computational frameworks and algorithms to seamlessly integrate these large, diverse datasets is a key area of ongoing research. frontiersin.org This approach promises to bridge the gap from genotype to phenotype, accelerating the translation of promising fluorinated taxanes like 4-Fluoropaclitaxel into effective clinical treatments. nih.gov
Q & A
Q. What established synthetic routes are used for 4-Fluoropaclitaxel, and how do reaction conditions affect yield and purity?
Methodological Answer: The synthesis of 4-Fluoropaclitaxel typically involves fluorination at the C10 position of paclitaxel using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Reaction conditions (e.g., solvent polarity, temperature, and catalyst presence) critically influence yield and purity. For instance, anhydrous conditions at -20°C may minimize side reactions, while polar aprotic solvents enhance fluorination efficiency. Researchers should optimize parameters systematically using Design of Experiments (DoE) frameworks and validate purity via HPLC and NMR .
Q. Which analytical techniques are recommended for characterizing 4-Fluoropaclitaxel’s structural integrity and stability?
Methodological Answer: High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are essential for structural confirmation. Stability studies under varying pH and temperature conditions should employ HPLC with UV/Vis detection to monitor degradation products. For reproducibility, document chromatographic parameters (e.g., column type, mobile phase gradient) in line with guidelines for transparent experimental reporting .
Q. How does 4-Fluoropaclitaxel’s mechanism of action differ from paclitaxel, and what assays validate its microtubule-stabilizing activity?
Methodological Answer: While both compounds stabilize microtubules, the C10 fluorination in 4-Fluoropaclitaxel may alter binding kinetics to β-tubulin. Use in vitro tubulin polymerization assays with purified bovine brain tubulin to compare polymerization rates. Pair this with competitive binding studies (e.g., fluorescence anisotropy) to quantify affinity differences. Ensure assays include paclitaxel as a positive control and validate results across multiple cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 4-Fluoropaclitaxel across studies?
Methodological Answer: Contradictions may arise from variability in cell lines, assay protocols, or compound purity. Conduct a meta-analysis of existing data to identify confounding variables (e.g., IC₅₀ discrepancies due to differing serum concentrations in cell media). Replicate key studies under standardized conditions and use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Cross-validate findings with orthogonal assays (e.g., apoptosis markers vs. tubulin polymerization) .
Q. What strategies optimize the in vivo delivery of 4-Fluoropaclitaxel while minimizing systemic toxicity?
Methodological Answer: Nanoparticle-based delivery systems (e.g., PEGylated liposomes or albumin-bound formulations) can enhance tumor targeting and reduce off-target effects. Use pharmacokinetic (PK) studies in murine models to compare bioavailability and half-life across formulations. Incorporate imaging techniques (e.g., fluorescence-labeled analogs) to track biodistribution. Toxicity assessments should include histopathological analysis of major organs and hematological profiling .
Q. How should researchers design experiments to evaluate 4-Fluoropaclitaxel’s efficacy in drug-resistant cancer models?
Methodological Answer: Develop resistance models by exposing cancer cells (e.g., MCF-7, A549) to incremental paclitaxel doses over 6–8 weeks. Validate resistance via ABCB1 (P-gp) transporter upregulation using qRT-PCR. Test 4-Fluoropaclitaxel’s potency in these models alongside parental lines, using combination studies with P-gp inhibitors (e.g., verapamil) to assess transporter-mediated resistance. Include dose-response curves and synergy analysis (e.g., Chou-Talalay method) .
Q. What interdisciplinary approaches integrate omics data to elucidate 4-Fluoropaclitaxel’s off-target effects?
Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways altered by 4-Fluoropaclitaxel in non-cancerous tissues (e.g., hepatic or renal cells). Use bioinformatics tools (e.g., Gene Ontology enrichment, STRING database) to map interaction networks. Validate candidate off-targets via CRISPR knockouts or siRNA silencing in vitro. Triangulate findings with metabolomics data to assess functional impacts .
Methodological Frameworks for Rigorous Research
-
Experimental Design : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define hypotheses. For example:
- Population: Drug-resistant ovarian cancer cells.
- Intervention: 4-Fluoropaclitaxel + P-gp inhibitor.
- Comparison: Paclitaxel monotherapy.
- Outcome: Reduction in IC₅₀.
- Time: 72-hour exposure .
-
Data Contradiction Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For conflicting bioactivity data, prioritize replication studies with improved controls (e.g., standardized cell culture conditions) .
-
Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data in appendices and processed data in figures. Use spectral overlays or heatmaps to highlight key results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
